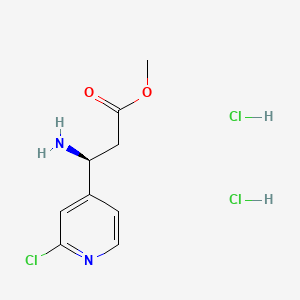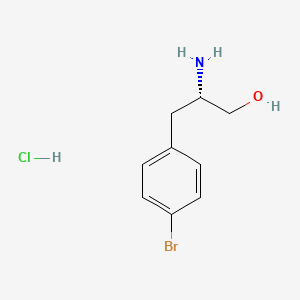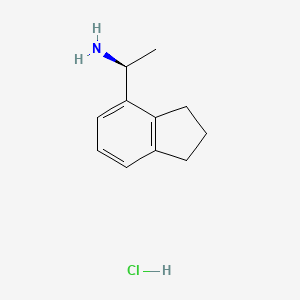
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride is a chiral amine compound often used in various chemical and pharmaceutical applications. Its structure includes an indane moiety, which is a bicyclic hydrocarbon, and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Amination: The indanol is then subjected to amination using an appropriate amine source under catalytic conditions.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reduction: using hydrogenation techniques.
Automated resolution processes: to separate enantiomers efficiently.
Continuous flow reactors: to streamline the synthesis and improve yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to modify the indane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Modified indane derivatives.
Substitution Products: Various substituted amines.
Scientific Research Applications
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride: The enantiomer of the compound .
Indanamine derivatives: Compounds with similar indane structures but different substituents.
Uniqueness
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Specificity: The unique structure of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride allows for specific interactions in chemical and biological systems.
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRBBFJQSXLIN-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
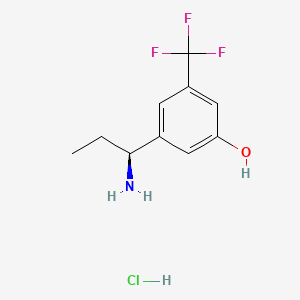
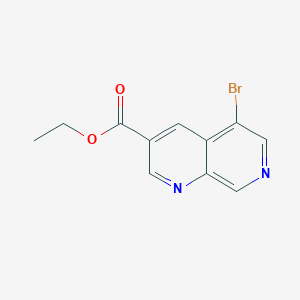
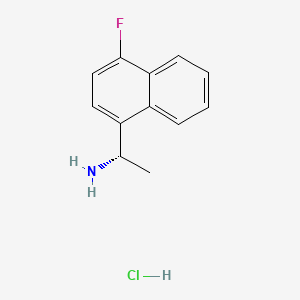

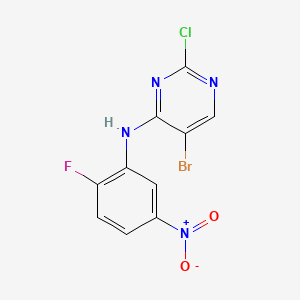
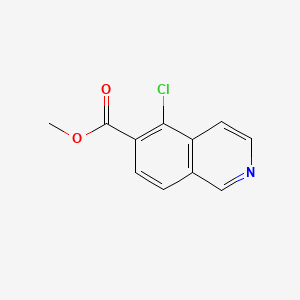
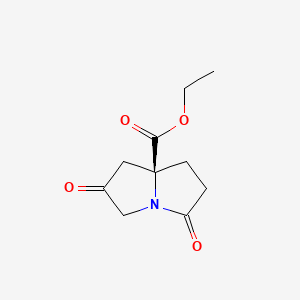
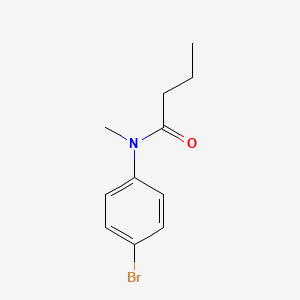
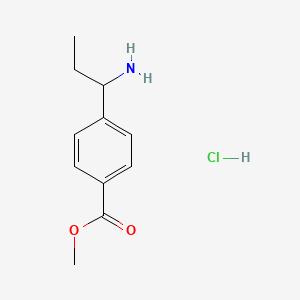
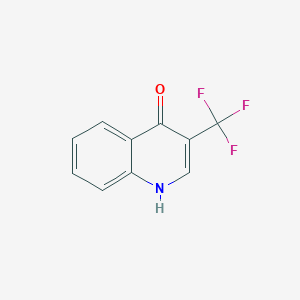
![(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8182302.png)
